molecular formula C21H23N3O2S B2444054 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 851131-53-8

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2444054
CAS RN: 851131-53-8
M. Wt: 381.49
InChI Key: RJUNGGGZMONRCK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Host-Guest Interactions and Crystal Structure

The compound's imidazole-based bisphenol structure, closely related to the researched compound, has been studied for its capacity to form salts with dicarboxylic and mineral acids. This research highlights the compound's role in forming structured crystal packing in solid-state structures through electrostatic interactions and hydrogen bonding. The extensive hydrogen-bonded structures and layered structures of these compounds are of significant interest in the study of host-guest interactions and molecular assembly in crystal engineering (Nath & Baruah, 2012).

Anticonvulsant Properties

While studies on the direct compound are not readily available, closely related omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have demonstrated notable anticonvulsant activities. These studies could provide a foundational understanding for exploring the neurological implications and therapeutic potentials of the compound (Aktürk et al., 2002).

Acidity Constants and Synthesis of Derivatives

The acidity constants and synthesis processes of closely related N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been thoroughly studied. The determination of pKa values and the synthesis of drug precursors offer valuable insights into the compound's chemical behavior and potential pharmaceutical applications (Duran & Canbaz, 2013).

Antiprotozoal and Anticancer Activities

Similar compounds, such as 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, have shown potent antiprotozoal and anticancer activities. These studies suggest the potential biomedical applications of the compound , especially in targeting specific protozoa and cancer cell lines (Pérez‐Villanueva et al., 2013), (Duran & Demirayak, 2012).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives, structurally akin to the researched compound, have demonstrated the formation of novel coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting the compound's potential in developing novel antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-18-10-8-17(9-11-18)23-20(25)14-27-21-22-12-13-24(21)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUNGGGZMONRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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